molecular formula C12H8ClNO2S B172855 2-[(4-Chlorophenyl)thio]nicotinic acid CAS No. 955-54-4

2-[(4-Chlorophenyl)thio]nicotinic acid

Cat. No. B172855
CAS RN: 955-54-4
M. Wt: 265.72 g/mol
InChI Key: FPKVNUOJWZFDNZ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)thio]nicotinic acid is a chemical compound with the molecular formula C12H8ClNO2S and a molecular weight of 265.719 . It falls under the category of carboxylic acids .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

2-[(4-Chlorophenyl)thio]nicotinic acid: and its derivatives have been studied for their potential antibacterial and antibiofilm properties. These compounds have shown promise in inhibiting the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria . The ability to form biofilms is a significant factor in bacterial pathogenicity, and the inhibition of biofilm formation is a crucial area of research in the fight against bacterial infections.

Computational Analyses for Drug Design

Computational methods are employed to analyze the electronic properties of 2-[(4-Chlorophenyl)thio]nicotinic acid derivatives. These analyses include HOMO/LUMO contour plots and molecular electrostatic potential (MEP) maps, which are essential for understanding the reactivity and interaction of these molecules with biological targets . Such studies are vital for the design of new drugs with improved efficacy and reduced side effects.

Antifungal Activities

Derivatives of 2-[(4-Chlorophenyl)thio]nicotinic acid have been synthesized and tested for their antifungal activities. The development of new antifungal agents is crucial due to the increasing resistance to existing treatments. These compounds offer a new avenue for the development of antifungal medications .

Molecular Docking Studies

Molecular docking studies are conducted to predict the interaction between 2-[(4-Chlorophenyl)thio]nicotinic acid derivatives and bacterial enzymes or proteins. This approach helps identify potential inhibitor candidates against specific bacterial strains, aiding in the development of targeted antibacterial therapies .

Development of Thiazole Derivatives

The thiazole moiety, which is structurally related to 2-[(4-Chlorophenyl)thio]nicotinic acid , is found in many biologically active compounds. Thiazole derivatives exhibit a diverse range of biological activities, including antihypertensive, anti-inflammatory, and antitumor activities. Research into thiazole derivatives continues to be a rich field for the discovery of new therapeutic agents .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVNUOJWZFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352378
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955-54-4
Record name 2-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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